molecular formula C15H16ClN5O3S B4340211 N-[(4-CHLORO-1,3-DIMETHYL-1H-PYRAZOL-5-YL)CARBONYL]-N'-(2,4-DIMETHYL-6-NITROPHENYL)THIOUREA

N-[(4-CHLORO-1,3-DIMETHYL-1H-PYRAZOL-5-YL)CARBONYL]-N'-(2,4-DIMETHYL-6-NITROPHENYL)THIOUREA

Cat. No.: B4340211
M. Wt: 381.8 g/mol
InChI Key: WAIPNFSAGUOWGE-UHFFFAOYSA-N
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Description

N-[(4-CHLORO-1,3-DIMETHYL-1H-PYRAZOL-5-YL)CARBONYL]-N'-(2,4-DIMETHYL-6-NITROPHENYL)THIOUREA is a complex organic compound with a unique structure that includes a pyrazole ring, a nitrophenyl group, and a carbonothioyl linkage

Preparation Methods

The synthesis of N-[(4-CHLORO-1,3-DIMETHYL-1H-PYRAZOL-5-YL)CARBONYL]-N'-(2,4-DIMETHYL-6-NITROPHENYL)THIOUREA involves multiple steps. One common synthetic route includes the reaction of 4-chloro-1,3-dimethyl-1H-pyrazole-5-carboxylic acid with 2,4-dimethyl-6-nitroaniline in the presence of a coupling agent such as carbonyldiimidazole. The reaction is typically carried out in an organic solvent like dichloromethane under reflux conditions. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

N-[(4-CHLORO-1,3-DIMETHYL-1H-PYRAZOL-5-YL)CARBONYL]-N'-(2,4-DIMETHYL-6-NITROPHENYL)THIOUREA undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols under appropriate conditions. Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles like amines and thiols. Major products formed from these reactions include nitroso derivatives, amino derivatives, and substituted pyrazole compounds.

Scientific Research Applications

N-[(4-CHLORO-1,3-DIMETHYL-1H-PYRAZOL-5-YL)CARBONYL]-N'-(2,4-DIMETHYL-6-NITROPHENYL)THIOUREA has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(4-CHLORO-1,3-DIMETHYL-1H-PYRAZOL-5-YL)CARBONYL]-N'-(2,4-DIMETHYL-6-NITROPHENYL)THIOUREA involves its interaction with specific molecular targets and pathways. For example, its nitrophenyl group may interact with enzymes or receptors, leading to inhibition or activation of specific biological processes. The carbonothioyl linkage may also play a role in its binding affinity and specificity for certain targets.

Comparison with Similar Compounds

Similar compounds to N-[(4-CHLORO-1,3-DIMETHYL-1H-PYRAZOL-5-YL)CARBONYL]-N'-(2,4-DIMETHYL-6-NITROPHENYL)THIOUREA include:

    4-chloro-2,6-dimethyl-3-nitropyridine: Shares the nitrophenyl and chloro groups but differs in the core structure.

    Methyl 2-[1-(3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl)ethylidene]hydrazine-1-carbodithioate: Similar in having a pyrazole ring and nitrophenyl group but with different substituents. The uniqueness of this compound lies in its specific combination of functional groups and their arrangement, which confer distinct chemical and biological properties.

Properties

IUPAC Name

4-chloro-N-[(2,4-dimethyl-6-nitrophenyl)carbamothioyl]-2,5-dimethylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClN5O3S/c1-7-5-8(2)12(10(6-7)21(23)24)17-15(25)18-14(22)13-11(16)9(3)19-20(13)4/h5-6H,1-4H3,(H2,17,18,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAIPNFSAGUOWGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)[N+](=O)[O-])NC(=S)NC(=O)C2=C(C(=NN2C)C)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(4-CHLORO-1,3-DIMETHYL-1H-PYRAZOL-5-YL)CARBONYL]-N'-(2,4-DIMETHYL-6-NITROPHENYL)THIOUREA
Reactant of Route 2
Reactant of Route 2
N-[(4-CHLORO-1,3-DIMETHYL-1H-PYRAZOL-5-YL)CARBONYL]-N'-(2,4-DIMETHYL-6-NITROPHENYL)THIOUREA
Reactant of Route 3
Reactant of Route 3
N-[(4-CHLORO-1,3-DIMETHYL-1H-PYRAZOL-5-YL)CARBONYL]-N'-(2,4-DIMETHYL-6-NITROPHENYL)THIOUREA
Reactant of Route 4
Reactant of Route 4
N-[(4-CHLORO-1,3-DIMETHYL-1H-PYRAZOL-5-YL)CARBONYL]-N'-(2,4-DIMETHYL-6-NITROPHENYL)THIOUREA
Reactant of Route 5
Reactant of Route 5
N-[(4-CHLORO-1,3-DIMETHYL-1H-PYRAZOL-5-YL)CARBONYL]-N'-(2,4-DIMETHYL-6-NITROPHENYL)THIOUREA
Reactant of Route 6
Reactant of Route 6
N-[(4-CHLORO-1,3-DIMETHYL-1H-PYRAZOL-5-YL)CARBONYL]-N'-(2,4-DIMETHYL-6-NITROPHENYL)THIOUREA

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